molecular formula C6H14ClNO3 B7721345 Deoxyfuconojirimycin hydrochloride

Deoxyfuconojirimycin hydrochloride

Numéro de catalogue B7721345
Poids moléculaire: 183.63 g/mol
Clé InChI: SHSBWMUIVLOMIL-NQZVPSPJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Deoxyfuconojirimycin hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO3 and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Deoxyfuconojirimycin hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deoxyfuconojirimycin hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Inhibition of alpha-L-fucosidase : Deoxyfuconojirimycin is a potent, specific, and competitive inhibitor of human liver alpha-L-fucosidase, with potential applications in treating diseases related to glycosidase activity (Winchester et al., 1990).

  • Activity against cancer cell lines : N-alkyl derivatives of deoxyfuconojirimycin, tested against α-fucosidases from different origins, have shown activity against cancer cell lines, indicating potential applications in cancer therapy (Zhou et al., 2019).

  • Biological properties of D- and L-1-deoxyazasugars : L-enantiomers of derivatives of deoxyfuconojirimycin have been synthesized and studied for their inhibitory effects on glycosidases, showing potential therapeutic implications for lysosomal storage diseases (Kato et al., 2005).

  • Therapeutic applications : Deoxyfuconojirimycin derivatives have shown promise in regulating blood sugar levels, resisting viruses and tumors, and other therapeutic applications (Ming, 2012).

  • Clinical applications of derivatives : Derivatives of deoxyfuconojirimycin, like miglitol, miglustat, and migalastat, have been applied clinically to treat diseases such as diabetes and lysosomal storage disorders (Wang et al., 2020).

  • Insulin resistance and diabetes treatment : Studies have indicated that deoxyfuconojirimycin can alleviate insulin resistance and improve insulin sensitivity, making it a potentially valuable treatment for diabetes mellitus (Liu et al., 2015).

  • Obesity prevention : Intake of deoxyfuconojirimycin has been associated with the prevention of diet-induced obesity through increases in adiponectin in mice, suggesting potential applications in weight management (Tsuduki et al., 2013).

  • Bioavailability enhancement : Research has focused on enhancing the oral bioavailability of deoxyfuconojirimycin through controlled release matrix pellets, indicating ongoing efforts to improve its clinical applications (Sun et al., 2019).

  • Inhibition of HIV virus spread : Deoxyfuconojirimycin has shown potential in inhibiting the spread of the HIV virus, specifically by blocking envelope glycoprotein-mediated membrane fusion (Papandréou et al., 2002).

  • Biological production : The biological production of deoxyfuconojirimycin, especially via microbial fermentation, is an area of research with implications for industrial applications and therapeutic uses (Zhang et al., 2019).

Propriétés

IUPAC Name

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-3-5(9)6(10)4(8)2-7-3;/h3-10H,2H2,1H3;1H/t3-,4+,5+,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSBWMUIVLOMIL-NQZVPSPJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(CN1)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](CN1)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxyfuconojirimycin hydrochloride

CAS RN

210174-73-5
Record name (2S,3R,4S,5R)-2-Methylpiperidine-3,4,5-triol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxyfuconojirimycin hydrochloride
Reactant of Route 2
Deoxyfuconojirimycin hydrochloride
Reactant of Route 3
Deoxyfuconojirimycin hydrochloride
Reactant of Route 4
Reactant of Route 4
Deoxyfuconojirimycin hydrochloride
Reactant of Route 5
Deoxyfuconojirimycin hydrochloride
Reactant of Route 6
Deoxyfuconojirimycin hydrochloride

Citations

For This Compound
23
Citations
S Xuexiong, P Yingji, C Guoqiang - Chinese Journal of Veterinary …, 2007 - agris.fao.org
… 猪精子α-L-岩藻糖苷酶活性用分光光度计405nm波长测定,并在受精液中添加α-L-岩藻糖苷酶特异抑制因子(deoxyfuconojirimycin hydrochloride,DFM-H)或特异单糖(L-岩藻糖)来检测时该酶…
Number of citations: 0 agris.fao.org
宋学雄, 朴英姬, 曹国强, 张金玉 - 中国兽医学报, 2007 - cqvip.com
… 猪精子α-L-岩藻糖苷酶活性用分光光度计405nm波长测定,并在受精液中添加α-L-岩藻糖苷酶特异抑制因子(deoxyfuconojirimycin hydrochloride,DFM-H)或特异单糖(L-岩藻糖)来检测时该酶…
Number of citations: 0 www.cqvip.com
R Bishnoi, S Mahajan, TNC Ramya - Glycobiology, 2018 - academic.oup.com
… alpha-l-fucosidase domain with the synthetic substrate, 4-Methylumbelliferyl-alpha-l-fucopyranoside or on inhibition of this activity by l-fucose or deoxyfuconojirimycin hydrochloride. …
Number of citations: 0 academic.oup.com
XX Song, P Lyu, KW Park, K Iga… - Journal of Reproduction …, 2000 - jstage.jst.go.jp
… were co-incubated in the presence of 250 µM deoxyfuconojirimycin hydrochloride (DFM-H), … presence of different concentrations of deoxyfuconojirimycin hydrochloride, Swainsonine, O-(…
Number of citations: 0 www.jstage.jst.go.jp
K Yuan, CM Listinsky, RK Singh, JJ Listinsky… - Pathology & Oncology …, 2008 - Springer
… In parallel, the same number of cells was treated with α-l-fase plus 1 nM deoxyfuconojirimycin hydrochloride (DFJ) simultaneously at 37C for 30 min. As a further control, cells under …
Number of citations: 0 link.springer.com
K Sugawara, Y Tajima, I Kawashima… - Molecular genetics and …, 2009 - Elsevier
Enzyme enhancement therapy (EET) for Fabry disease involving imino sugars has been developed and attracted interest. It is thought that imino sugars act as pharmacological …
Number of citations: 0 www.sciencedirect.com
XX Song, CK Park, YJ Piao, K Niwa - Asian-australasian journal of animal …, 2007 - ajas.info
… These results are same as the result from our previous investigation with deoxyfuconojirimycin hydrochloride (DFM-H) as an α-L-fucosidase inhibitor (Song et al., 2000). Integrating …
Number of citations: 0 www.ajas.info
K Yuan - 2008 - search.proquest.com
… In parallel, the same number of cells was treated with fucosidase plus 1 nM Deoxyfuconojirimycin hydrochloride (DFJ) simultaneously, at 37℃, for 30 min. As a further control, cells …
Number of citations: 0 search.proquest.com
JL Redcliffe - 2011 - elib.uni-stuttgart.de
The main themes of this PhD thesis entailed the synthesis of new candidates for glycosidase inhibition assays. Glycosidases catalyze the degradation (ie hydrolytic cleavage or transfer) …
Number of citations: 0 elib.uni-stuttgart.de
PCN Chiu, HY Tsang, R Koistinen… - Biology of …, 2004 - academic.oup.com
Previous data showed that glycodelin-A from amniotic fluid and glycodelin-F from follicular fluid inhibited sperm-zona pellucida binding. Solubilized zona pellucida reduced the binding …
Number of citations: 0 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.